molecular formula C7H14ClNO2S B13482292 1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide

Cat. No.: B13482292
M. Wt: 211.71 g/mol
InChI Key: AZFMFWIFCVSWDE-UHFFFAOYSA-N
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Description

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide is an organic compound with the molecular formula C₇H₁₄ClNO₂S. This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, an ethyl group, and a methanesulfonamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide typically involves the reaction of cyclopropylmethylamine with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides, thiols, or ethers.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfonamide group can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-N-(cyclopropylmethyl)-N-methylmethanesulfonamide
  • 1-chloro-N,N,2-trimethyl-1-propenylamine

Uniqueness

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis.

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

1-chloro-N-(cyclopropylmethyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C7H14ClNO2S/c1-2-9(5-7-3-4-7)12(10,11)6-8/h7H,2-6H2,1H3

InChI Key

AZFMFWIFCVSWDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CC1)S(=O)(=O)CCl

Origin of Product

United States

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